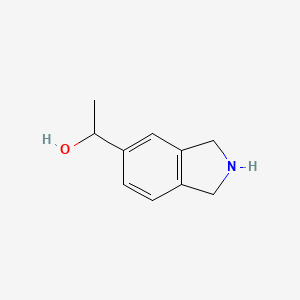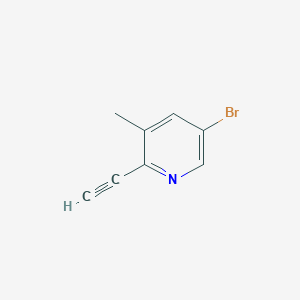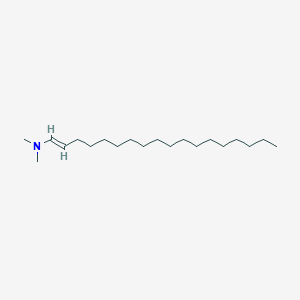
4-methoxy-1,1-dimethyl-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1,1-dimethyl-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. The compound features a methoxy group at the 4-position and two methyl groups at the 1-position, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1,1-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1,1-dimethylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the isoindole ring system. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-1,1-dimethyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding isoindole-1,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Isoindole-1,3-diones.
Reduction: Reduced isoindole derivatives.
Substitution: Halogenated isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1,1-dimethyl-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-methoxy-1,1-dimethyl-1H-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-1H-isoindole: Lacks the two methyl groups at the 1-position, resulting in different chemical properties.
1,1-dimethyl-1H-isoindole: Lacks the methoxy group at the 4-position, affecting its reactivity and biological activity.
4-methoxy-1H-indole: Similar structure but with an indole ring system instead of isoindole, leading to different chemical behavior.
Uniqueness
4-methoxy-1,1-dimethyl-1H-isoindole is unique due to the presence of both the methoxy group and the two methyl groups, which influence its chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-methoxy-1,1-dimethylisoindole |
InChI |
InChI=1S/C11H13NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-7H,1-3H3 |
InChI-Schlüssel |
OTNSISQRAXHQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=N1)C(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


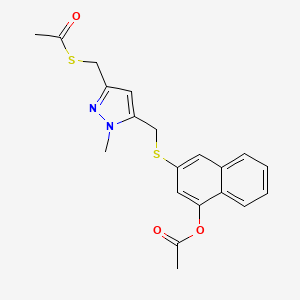
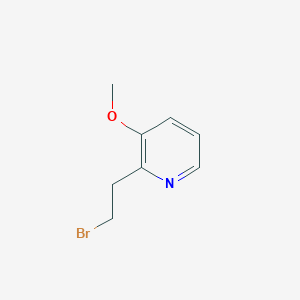

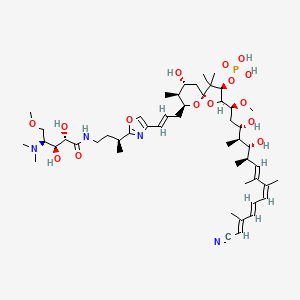
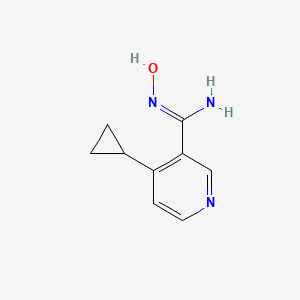
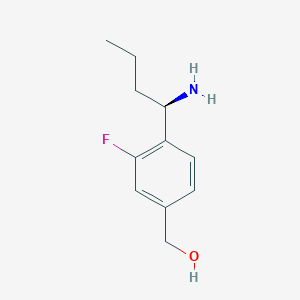
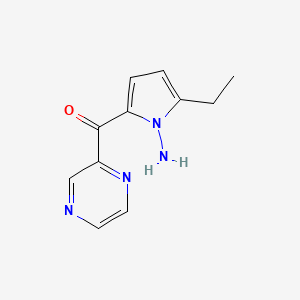
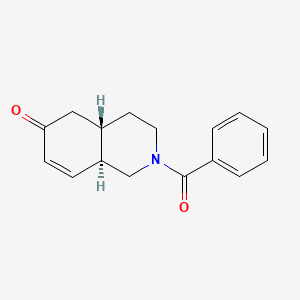
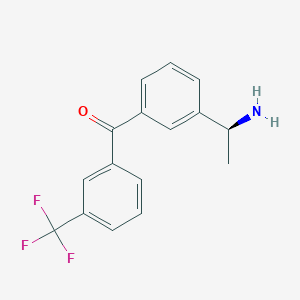

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
